molecular formula C23H17ClFN3O2S3 B406517 N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE

Cat. No.: B406517
M. Wt: 518.1g/mol
InChI Key: BDVJWBLGGQGLRM-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE is a complex organic compound that features a thiazole ring and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzylamine and 4-fluorobenzaldehyde, which undergo condensation reactions to form the thiazole and thiazolidinone rings. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole and thiazolidinone rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the benzyl positions, using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Sodium iodide, potassium fluoride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
  • **N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Uniqueness

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE is unique due to the presence of both chlorobenzyl and fluorobenzylidene groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C23H17ClFN3O2S3

Molecular Weight

518.1g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C23H17ClFN3O2S3/c24-16-5-1-14(2-6-16)11-18-13-26-22(32-18)27-20(29)9-10-28-21(30)19(33-23(28)31)12-15-3-7-17(25)8-4-15/h1-8,12-13H,9-11H2,(H,26,27,29)/b19-12-

InChI Key

BDVJWBLGGQGLRM-UNOMPAQXSA-N

SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S)Cl

Isomeric SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S)Cl

Origin of Product

United States

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